molecular formula C8H16N2O5 B082287 Piperazine DL-Malate CAS No. 14852-14-3

Piperazine DL-Malate

Cat. No. B082287
CAS RN: 14852-14-3
M. Wt: 220.22 g/mol
InChI Key: MGQUENZFJVXCFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent advances in the synthesis of piperazine involve various methods, including the reduction of (Di)ketopiperazine, N-alkylation, and several metal-catalyzed or mediated cyclizations. Techniques like the SnAP (Sn-amino protocol) and SLAP (Sn-alkylation protocol) methods, palladium-catalyzed cyclization, and gold-catalyzed cyclization have been highlighted. These advancements enable the construction of the piperazine ring system with significant efficiency and diversity, particularly for preparing carbon-substituted piperazines (Gettys, Ye, & Dai, 2017).

Molecular Structure Analysis

The molecular structure of piperazine-1,4-diium (DL-)hydrogen malate (1:2) has been elucidated through X-ray crystallography. This compound crystallizes in the monoclinic space group P21/n, displaying a racemic mixture but as a conglomerate. Its structure is stabilized by various hydrogen bonds, showcasing the intricate interactions between piperazine and the malate ion (Wang, Jin, & JiangPan, 2005).

Chemical Reactions and Properties

Piperazine derivatives exhibit a broad spectrum of chemical reactivity and properties. For instance, piperazine has been used as an effective catalyst for synthesizing 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, highlighting its role as a versatile reagent in organic synthesis (Yousefi, Goli-Jolodar, & Shirini, 2018).

Physical Properties Analysis

The physical properties of piperazine DL-malate are influenced by its crystal structure and hydrogen bonding network. These aspects contribute to its stability, solubility, and melting point, which are crucial for its applications in various fields. Although specific physical property data for piperazine DL-malate were not directly available, the detailed structural analysis provides insight into these properties.

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as their acidity, basicity, and reactivity towards different functional groups, are shaped by the presence of the nitrogen atoms in the piperazine ring. These properties make piperazine a valuable building block in the synthesis of a wide range of compounds with potential biological activities. The resistance of piperazine to thermal degradation and oxidation, as demonstrated by its stability under high temperatures and in the presence of oxidizing agents, further underscores its chemical robustness (Freeman, Davis, & Rochelle, 2010).

Scientific Research Applications

  • Crystal Structure Analysis :

    • The crystal structure of Piperazine-1,4-diium (DL-)hydrogen malate has been characterized by X-ray crystallography. This research provides insights into the molecular structure and bonding characteristics of the compound (Wang, Jin, & JiangPan, 2005).
  • Drug Design and Therapeutic Applications :

    • Piperazine derivatives, including Piperazine DL-Malate, play a crucial role in the design of various therapeutic drugs. These derivatives have been explored for potential applications in treating a range of conditions such as CNS disorders, cancer, and infections (Rathi, Syed, Shin, & Patel, 2016).
  • Pharmacological Research :

    • Research on Piperazine compounds has shown their involvement in the neuromuscular system of parasites such as Ascaris lumbricoides, suggesting a potential application in anthelmintic treatments (Castillo, Morales, & Sanchez, 1963).
  • Chemical Synthesis and Applications :

    • Piperazine derivatives, including Piperazine DL-Malate, are being explored for their chemical synthesis and diverse applications. This includes their role in the development of flame retardants for cotton fabric (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).
  • Biological and Chemical Studies :

    • Piperazine-based compounds are recognized for their biological activity and are subject to ongoing chemical studies. This includes exploring their binding properties with metal ions and applications in catalysis and metal-organic frameworks (Kant & Maji, 2020).
  • Drug Discovery and Pharmacokinetic Studies :

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Piperazine DL-Malate . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The biological production of L-malate, an intermediate of the TCA cycle, has been regarded as a promising approach for cost-effective production from low-priced raw materials . The development of new biological approaches using industrially relevant strains and renewable raw materials could overcome the technical challenges involved in cost-efficient L-malate production .

properties

IUPAC Name

2-hydroxybutanedioic acid;piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.C4H6O5/c1-2-6-4-3-5-1;5-2(4(8)9)1-3(6)7/h5-6H,1-4H2;2,5H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQUENZFJVXCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608257
Record name 2-Hydroxybutanedioic acid--piperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine DL-Malate

CAS RN

14852-14-3
Record name 2-Hydroxybutanedioic acid--piperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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